molecular formula C13H11NO3 B11874519 7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione

7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione

Numéro de catalogue: B11874519
Poids moléculaire: 229.23 g/mol
Clé InChI: FOWOFFHLRXHSBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione is a synthetically designed furoquinoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound is part of a broader class of furoquinoline structures that have demonstrated notable bioactivities in scientific screenings. While specific biological data on this exact ethyl derivative is an area of ongoing investigation, closely related structural analogues have shown promising cytotoxic effects against murine leukemia WEHI-3 cells . Furthermore, other furo[2,3-b]quinoline derivatives have exhibited potent and selective antiproliferative activity against a panel of human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), U2OS (osteosarcoma), and A549 (lung cancer) . The structure-activity relationship (SAR) studies suggest that substitutions on the core furoquinoline scaffold, particularly at the 6-position with groups like benzyl ether and benzenesulfonate, can significantly enhance cytotoxic potency and sometimes confer selectivity for certain cancer cell types . The furoquinoline core is a privileged structure in drug discovery, and its mechanism of action is often explored in the context of immunomodulation. Although not a direct analogue, research on the related furo[2,3-c]quinoline chemotype has revealed exquisite selectivity as an agonist for Human Toll-like Receptor 8 (TLR8) . TLR8 agonism triggers a robust proinflammatory cytokine response, including the induction of IL-12 and IL-18, which can shift immune responses towards a T-helper 1 (Th1) polarity and potentially reverse T-regulatory cell (Treg) suppression . This makes such compounds valuable tools for studying innate immunity and developing novel vaccine adjuvants. Researchers can utilize this compound as a key intermediate for further synthetic modification or as a reference standard in bio-screening assays to explore its potential in oncology and immunology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Propriétés

Formule moléculaire

C13H11NO3

Poids moléculaire

229.23 g/mol

Nom IUPAC

7-ethyl-9H-furo[2,3-b]quinoline-3,4-dione

InChI

InChI=1S/C13H11NO3/c1-2-7-3-4-8-9(5-7)14-13-11(12(8)16)10(15)6-17-13/h3-5H,2,6H2,1H3,(H,14,16)

Clé InChI

FOWOFFHLRXHSBJ-UHFFFAOYSA-N

SMILES canonique

CCC1=CC2=C(C=C1)C(=O)C3=C(N2)OCC3=O

Origine du produit

United States

Méthodes De Préparation

Condensation-Cyclization Approach

A foundational method involves the condensation of ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate with amino-substituted quinoline precursors, followed by thermal cyclization.

Procedure:

  • Intermediate formation : Reacting ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate with 2-amino-6-ethylquinoline in ethanol at 60°C for 12 hours yields a dihydrofuran-quinoline adduct.

  • Cyclization : Heating the adduct in diphenylether at 250°C induces cyclization, forming the furoquinoline backbone. This step achieves yields of 78–85% under optimized conditions.

Key Data:

ParameterValueSource
Cyclization temperature250°C
Yield78–85%
SolventDiphenylether

Post-Cyclization Alkylation

Introducing the ethyl group after cyclization avoids regioselectivity issues associated with pre-functionalized starting materials.

Procedure:

  • Base preparation : Treating 7-methylfuro[2,3-b]quinoline-3,4(2H,9H)-dione with anhydrous K₂CO₃ in dimethylformamide (DMF) at 40°C.

  • Alkylation : Adding diethyl sulfate dropwise over 1 hour, followed by reflux for 3 hours, substitutes the methyl group with ethyl.

  • Workup : Precipitation in ice water and purification via chloroform extraction yields 7-ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione.

Key Data:

ParameterValueSource
Alkylating agentDiethyl sulfate
Reaction time3 hours
Yield80%

Oxidation of Hydroxyquinoline Intermediates

Sodium chlorate-mediated oxidation of 8-hydroxy-7-ethylquinoline provides a route to the dione functionality.

Procedure:

  • Oxidation : Treating 8-hydroxy-7-ethylquinoline with NaClO₃ in acetic acid at 70°C for 6 hours forms 6,7-diethylquinoline-5,8-dione.

  • Furan ring closure : Reacting with ethyl acetoacetate under basic conditions (KOH/EtOH) completes the furoquinoline system.

Key Data:

ParameterValueSource
Oxidizing agentNaClO₃
Temperature70°C
Yield (dione formation)65%

Solvent and Catalytic Optimization

Solvent Effects on Cyclization

Solvent polarity significantly impacts reaction efficiency:

SolventCyclization YieldReaction TimeSource
Diphenylether85%2 hours
DCM44%1.5 hours
Acetone36%22 hours

Microwave-assisted reactions in closed vials at 40°C reduce time but may lower yields (e.g., 37% in DCM).

Catalytic Bromination for Functionalization

Bromination at the 2-position using N-bromosuccinimide (NBS) and azodiisobutyronitrile (AIBN) enables further derivatization:

ConditionOutcomeSource
NBS (1.2 eq), AIBN2-bromo derivative (43% yield)
NBS (2.4 eq), AIBN2,7-dibromo derivative (51% yield)

Subsequent nucleophilic substitution with amines or alcohols introduces diversity at the 2-position.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Condensation-CyclizationHigh regioselectivityRequires high temperatures78–85%
Post-Cyclization AlkylationFlexible substitutionMulti-step protocol70–80%
Oxidation of HydroxyquinolineDirect dione formationOver-oxidation risks60–65%

Analyse Des Réactions Chimiques

Types de réactions : La 7-Éthylfuro[2,3-b]quinoléine-3,4(2H,9H)-dione subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

    Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.

    Réduction : L'hydrogène gazeux (H2) en présence de palladium sur carbone (Pd/C) est un agent réducteur typique.

    Substitution : Des agents halogénants comme la N-bromosuccinimide (NBS) ou des agents chlorants comme le chlorure de thionyle (SOCl2) sont fréquemment utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinoléine substitués, qui peuvent présenter des activités biologiques améliorées .

4. Applications de recherche scientifique

La 7-Éthylfuro[2,3-b]quinoléine-3,4(2H,9H)-dione a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la 7-Éthylfuro[2,3-b]quinoléine-3,4(2H,9H)-dione implique son interaction avec diverses cibles moléculaires. Par exemple, il peut inhiber les enzymes bactériennes, perturbant les voies métaboliques essentielles et entraînant la mort des cellules bactériennes . En recherche sur le cancer, le composé peut interférer avec les mécanismes de réplication et de réparation de l'ADN, induisant l'apoptose dans les cellules cancéreuses .

Composés similaires :

    Quinoléine : Une structure basique avec un cycle benzénique fusionné à un cycle pyridine.

    Isoquinoléine : Similaire à la quinoléine mais avec un motif de fusion cyclique différent.

    Furoquinoléine : Contient un cycle furane fusionné à un cycle quinoléine.

Unicité : La 7-Éthylfuro[2,3-b]quinoléine-3,4(2H,9H)-dione est unique en raison de sa substitution éthylique et de la présence à la fois de cycles furane et quinoléine. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Furoquinoline-dione Derivatives

a. 7-Chloro-9-[(2-fluorophenyl)methyl]furo[2,3-b]quinoline-3,4(2H,9H)-dione (CAS 501369-99-9)
  • Substituents : Chloro at C7, 2-fluorophenylmethyl at C7.
  • Molecular formula: C₁₈H₁₁ClFNO₃.
  • Key differences : Bulky halogenated aryl substituents increase molecular weight (343.45 g/mol) and may reduce solubility compared to the ethyl-substituted target compound. Halogens often enhance metabolic stability but may introduce toxicity risks .
b. 7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione (CAS 859304-28-2)
  • Substituents : Methoxy at C7, methyl at C8.
  • Applications : Intermediate in alkaloid synthesis (e.g., acronycidine).

Pyrrolo[3,4-c]quinoline-diones ()

These compounds feature a pyrrolidine ring fused to the quinoline-dione system. Notable examples include:

  • Compound 7 : 4-Methoxyphenyl substituent (MW 309.12 g/mol).
  • Compound 11 : Ethyl substituent (structure analogous to the target but with a pyrrolidine core).
  • Key differences : The pyrrolidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Ethyl-substituted derivatives like Compound 11 may exhibit higher lipophilicity than methoxy- or aryl-substituted analogues .

Chromeno[4,3-b]quinoline-diones ()

  • Representative compound: 7-Aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8(9H,12H)-dione.
  • Activity : Moderate cytotoxicity (IC₅₀: 11.1–55.7 µM) against K562, LS180, and MCF-7 cell lines.
  • The ethyl group in the target compound may reduce steric hindrance compared to bulky aryl substituents, improving membrane permeability .

Thieno[2,3-b]quinoline-diones ()

  • Example: 1-Cyclohex-1-en-1-yl-8,8-dimethyl-8,9-dihydropyrimido[4',5':4,5]thieno[2,3-b]quinoline-4,10(1H,7H)-dione.
  • Key differences: Replacement of the furan oxygen with sulfur (thieno core) alters electronic properties (e.g., higher polarizability). This may enhance binding to sulfur-rich biological targets but reduce oxidative stability .

Data Table: Structural and Functional Comparison

Compound Class Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Ethyl at C7 229.23 High lipophilicity -
Furoquinoline-dione (CAS 501369-99-9) Cl at C7, 2-fluorophenylmethyl at C9 343.45 Halogenated; potential metabolic stability
Pyrroloquinoline-dione (Compound 11) Ethyl substituent ~245 (estimated) Enhanced lipophilicity
Chromenoquinoline-dione (Compound 2e) Methoxyaryl at C7 - Cytotoxic (IC₅₀: 11.1–55.7 µM)
Thienoquinoline-dione Cyclohexenyl, dimethyl - Sulfur-containing; moderate synthesis yield

Activité Biologique

7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound is characterized by its fused ring system that includes a furoquinoline structure. Its chemical formula is C12H9N1O2C_{12}H_{9}N_{1}O_{2}, and it has a molecular weight of approximately 201.21 g/mol. The structure can be represented as follows:

7 Ethylfuro 2 3 b quinoline 3 4 2H 9H dione\text{7 Ethylfuro 2 3 b quinoline 3 4 2H 9H dione}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of furoquinoline compounds exhibit significant antimicrobial properties. For instance, a study reported that certain furo[2,3-b]quinoline derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 4-32 µg/mL depending on the specific derivative tested.

CompoundMIC (µg/mL)Bacterial Strain
This compound16Staphylococcus aureus
This compound8Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been investigated in several in vitro studies. One study focused on its effects on human breast cancer cell lines (MCF-7), where it was shown to induce apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

In a controlled experiment:

  • Concentration : Cells were treated with varying concentrations (0-50 µM) of the compound.
  • Results : A concentration-dependent increase in apoptotic cells was observed with significant effects at 25 µM and above.
Concentration (µM)% Apoptosis
05%
1015%
2535%
5060%

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Topoisomerases : This compound may act as an inhibitor of topoisomerase II, leading to DNA damage in cancer cells.
  • Modulation of Reactive Oxygen Species (ROS) : Increased levels of ROS can trigger apoptosis in cancer cells.
  • Cytokine Production : Some derivatives have shown the ability to induce cytokine production via Toll-like receptor (TLR) activation.

Cytokine Induction Study

A study assessing cytokine levels post-treatment with the compound revealed increased production of key cytokines such as IL-6 and TNF-alpha in immune cells.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-61045
TNF-alpha1550

Q & A

Basic: What are the standard synthetic routes for 7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione?

Answer:
The synthesis typically involves cyclization reactions to form the fused furoquinoline core. A common pathway includes:

Quinoline Precursor Functionalization : Ethylation at the 7-position via nucleophilic substitution or Friedel-Crafts alkylation using ethyl halides or alcohols under acidic conditions.

Furan Ring Formation : Cyclization of a substituted quinoline intermediate with diethyl oxalate or glyoxal derivatives under thermal or catalytic conditions (e.g., Pd(0) catalysts) .

Oxidation/Reduction Steps : Controlled oxidation with KMnO₄ or reduction with LiAlH₄ may refine substituent positioning and stabilize the dione moiety .

Key Considerations : Monitor reaction intermediates via TLC or HPLC to avoid side products like over-oxidized quinoline derivatives.

Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring junction stereochemistry. Aromatic proton shifts (δ 7.0–8.5 ppm) and ethyl group splitting patterns are critical .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the furo-dione moiety.
  • X-ray Crystallography : Resolve ambiguities in fused-ring geometry and hydrogen-bonding networks .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Methodological Tip : Combine cross-validated data from multiple techniques to address spectral overlaps common in polycyclic systems.

Advanced: How can researchers optimize the synthesis to improve yield and purity for large-scale studies?

Answer:

  • Catalyst Screening : Test Pd(0)/PPh₃ systems (as in Suzuki-Miyaura couplings) to enhance regioselectivity during cyclization .
  • Solvent Optimization : Use DMF or THF for better solubility of intermediates; switch to greener solvents (e.g., cyclopentyl methyl ether) for scalability .
  • Temperature Gradients : Employ microwave-assisted synthesis to reduce reaction times and minimize side products .
  • Purification Strategies : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.